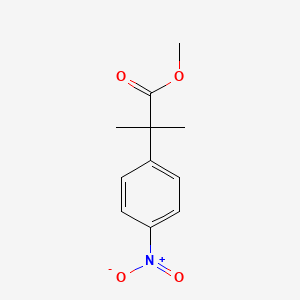

Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Descripción general

Descripción

Methyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate typically involves the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-methyl-2-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Reduction: 2-methyl-2-(4-aminophenyl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-methyl-2-(4-nitrophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-methyl-2-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . The ester group can also be hydrolyzed to release the corresponding acid, which may exert biological effects .

Comparación Con Compuestos Similares

Methyl 2-(4-nitrophenyl)propanoate: Similar structure but lacks the additional methyl group at the 2-position.

Methyl 2-methyl-2-(2-nitrophenyl)propanoate: Similar structure but with the nitro group in the ortho position instead of the para position.

Uniqueness: Methyl 2-methyl-2-(4-nitrophenyl)propanoate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities .

Actividad Biológica

Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS No. 59115-08-1) is an organic compound with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Effects : Derivatives of this compound have been explored for their anti-inflammatory properties, which may have therapeutic implications in treating inflammatory diseases.

- Potential Drug Development : The structural features of this compound position it as a promising lead compound in drug formulation due to its unique chemical reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets within biological systems:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Ester Hydrolysis : The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets, enhancing its pharmacological profile .

Research Findings and Case Studies

Several studies have highlighted the potential applications and biological activities of this compound:

-

Antimicrobial Activity :

- A study indicated that derivatives of this compound showed significant antimicrobial activity against various pathogens. The nitro group was essential for this activity, suggesting that modifications to the structure could enhance efficacy.

-

Anti-inflammatory Studies :

- Research exploring the anti-inflammatory properties of related compounds has shown promising results. For instance, derivatives containing the 4-nitrophenyl moiety demonstrated inhibition of pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .

-

Synthesis and Structure-Activity Relationship (SAR) :

- Investigations into the synthesis of this compound revealed that variations in substituents significantly influenced biological activity. For example, changing the position of the nitro group affected both antimicrobial and anti-inflammatory properties, emphasizing the importance of structural modifications in drug design .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-methyl-2-(2-nitrophenyl)propanoate | C12H15NO4 | Similar structure but lacks one carbon atom |

| Methyl 3-methyl-3-(3-nitrophenyl)propanoate | C11H13NO4 | Different position of the nitro group |

| Methyl 4-methyl-4-(4-nitrophenyl)butanoate | C12H17NO4 | Longer carbon chain; potential for different uses |

Propiedades

IUPAC Name |

methyl 2-methyl-2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIFLIPJUZWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.